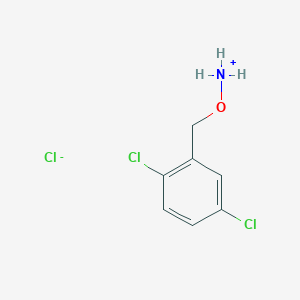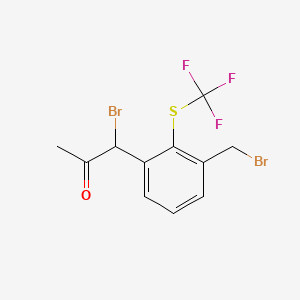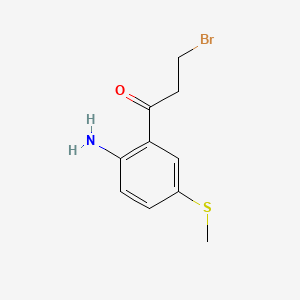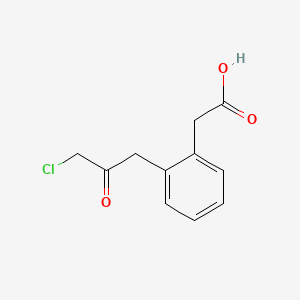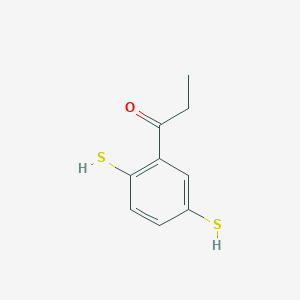
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane is an organic compound characterized by its unique structure, which includes an octane backbone with isobutoxy and ethoxy groups attached. This compound is part of the glycol ether family, known for their applications as solvents and intermediates in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane typically involves the reaction of isobutyl alcohol with ethylene oxide under controlled conditions. The process can be summarized as follows:
Reaction of Isobutyl Alcohol with Ethylene Oxide: This step involves the nucleophilic attack of isobutyl alcohol on ethylene oxide, resulting in the formation of 2-isobutoxyethanol.
Further Reaction with Ethylene Oxide: The 2-isobutoxyethanol is then reacted with additional ethylene oxide to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This typically includes:
Temperature Control: Maintaining an optimal temperature range to facilitate the reaction.
Catalysts: Using catalysts to increase the reaction rate and efficiency.
Purification: Employing distillation or other purification techniques to isolate the desired compound.
化学反応の分析
Types of Reactions
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy or isobutoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield aldehydes or carboxylic acids.
Reduction: Can produce alcohols or alkanes.
Substitution: Can result in the formation of various substituted ethers or alcohols.
科学的研究の応用
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane has several applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
作用機序
The mechanism of action of 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. Its molecular structure allows it to interact with both hydrophilic and hydrophobic compounds, making it versatile in different applications.
類似化合物との比較
Similar Compounds
2-Butoxyethanol: Another glycol ether with similar solvent properties but a different molecular structure.
2-(2-Isobutoxyethoxy)ethyl acetate: A related compound with an acetate group, used in similar applications.
Uniqueness
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane is unique due to its specific combination of isobutoxy and ethoxy groups, which confer distinct physical and chemical properties. This uniqueness makes it particularly useful in applications requiring a balance of hydrophilic and hydrophobic characteristics.
特性
CAS番号 |
101433-28-7 |
|---|---|
分子式 |
C16H34O3 |
分子量 |
274.44 g/mol |
IUPAC名 |
1-[2-[2-(2-methylpropoxy)ethoxy]ethoxy]octane |
InChI |
InChI=1S/C16H34O3/c1-4-5-6-7-8-9-10-17-11-12-18-13-14-19-15-16(2)3/h16H,4-15H2,1-3H3 |
InChIキー |
LYWOEAOUEDVLSU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOCCOCCOCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


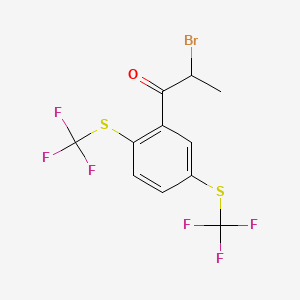
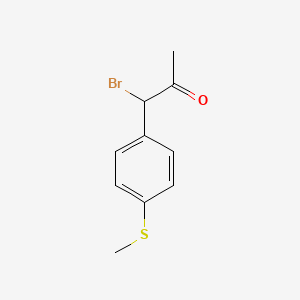
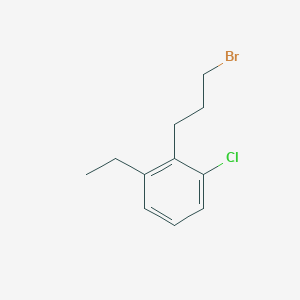

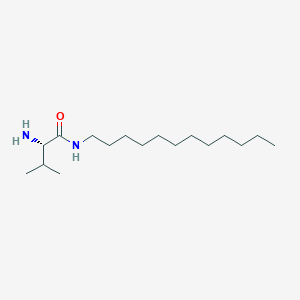
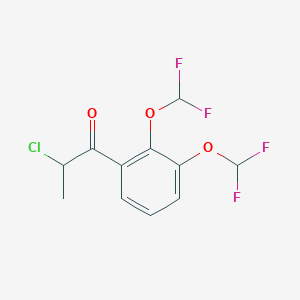

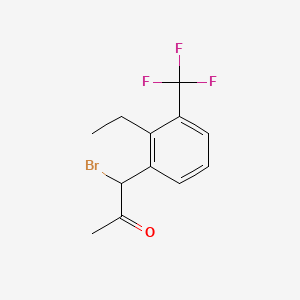
![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14054882.png)
